molecular formula C11H8N2S B14334193 2-(Methylthio)-3-quinolinecarbonitrile CAS No. 101617-92-9

2-(Methylthio)-3-quinolinecarbonitrile

Cat. No.: B14334193
CAS No.: 101617-92-9
M. Wt: 200.26 g/mol
InChI Key: TYLRFEOMZXHQPL-UHFFFAOYSA-N
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Description

2-(Methylthio)-3-quinolinecarbonitrile is a quinoline derivative featuring a methylthio (-SCH₃) substituent at position 2 and a carbonitrile (-CN) group at position 3. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization.

Properties

CAS No.

101617-92-9

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-methylsulfanylquinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2S/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,1H3

InChI Key

TYLRFEOMZXHQPL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-3-quinolinecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.

    Formation of 2-Methylthioquinoline: The quinoline core is then reacted with methylthiol in the presence of a base such as sodium ethoxide to introduce the methylthio group at the 2-position.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of 2-(Methylthio)-3-quinolinecarbonitrile follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Quinoline Core: Large-scale synthesis of the quinoline core using optimized reaction conditions.

    Efficient Methylthiolation: Introduction of the methylthio group using industrial-grade reagents and catalysts to ensure high yield and purity.

    Cyanation: The final cyanation step is carried out under controlled conditions to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanogen bromide, sodium ethoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various quinoline derivatives.

Scientific Research Applications

2-(Methylthio)-3-quinolinecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: Act as an inhibitor for certain enzymes, affecting their activity and function.

    Bind to Receptors: Bind to specific receptors, modulating their signaling pathways.

    Induce Apoptosis: Trigger apoptosis in cancer cells through the activation of specific apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinecarbonitrile derivatives vary significantly in bioactivity and physicochemical properties based on substituent type, position, and electronic effects. Below is a detailed comparison of 2-(Methylthio)-3-quinolinecarbonitrile with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Quinolinecarbonitriles

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
2-(Methylthio)-3-quinolinecarbonitrile -SCH₃ (C2), -CN (C3) ~200.28* Potential kinase modulation (inferred) -
Bosutinib (3-quinolinecarbonitrile) -Cl (C4), -OCH₃ (C6, C7), -CN (C3) 530.45 CDK2 inhibitor; anticancer applications
2-Chloro-6-methoxyquinoline-3-carbonitrile -Cl (C2), -OCH₃ (C6), -CN (C3) 218.64 Biochemical reagent; synthetic intermediate
2-Chloro-6-methylquinoline-3-carbonitrile -Cl (C2), -CH₃ (C6), -CN (C3) 202.64 Antimicrobial precursor; structural analog
2-Amino-4-methylquinoline-3-carbonitrile -NH₂ (C2), -CH₃ (C4), -CN (C3) 199.23 Toxicological profile documented (irritant)

*Calculated molecular weight based on formula C₁₁H₈N₂S.

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., -Cl, -CN) : Enhance stability and binding to enzymatic pockets (e.g., Bosutinib’s chlorine and nitrile groups contribute to CDK2 inhibition ).
  • Methylthio (-SCH₃) : Unlike chloro or methoxy groups, the methylthio substituent introduces steric bulk and moderate electron donation, which may alter metabolic stability or target selectivity compared to Bosutinib derivatives.

Synthetic Accessibility: Chloro-substituted analogs (e.g., 2-Chloro-6-methylquinoline-3-carbonitrile) are commonly synthesized via Buchwald-Hartwig coupling or nucleophilic substitution, whereas methylthio derivatives may require thiolation reagents (e.g., NaSH or thiourea) .

Toxicity and Safety: Amino-substituted derivatives (e.g., 2-Amino-4-methylquinoline-3-carbonitrile) exhibit higher acute toxicity (respiratory irritation) compared to halogenated or methylthio analogs, as noted in safety data sheets .

However, the absence of methoxy or piperazinyl groups (critical for Bosutinib’s solubility and potency) may limit its efficacy .

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